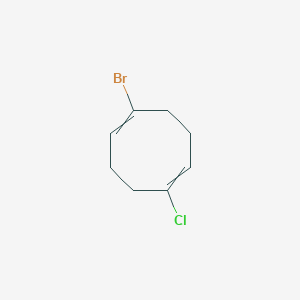
1-Bromo-5-chlorocycloocta-1,5-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-5-chlorocycloocta-1,5-diene is an organohalogen compound derived from cyclooctadiene. It is characterized by the presence of bromine and chlorine atoms attached to a cyclooctadiene ring. This compound is of interest in organic chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
1-Bromo-5-chlorocycloocta-1,5-diene can be synthesized through the halogenation of cyclooctadiene. The process involves the addition of bromine and chlorine to the double bonds of cyclooctadiene under controlled conditions. The reaction typically requires a halogen source, such as bromine and chlorine gas, and a catalyst to facilitate the addition reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale halogenation processes. These processes are carried out in reactors designed to handle the reactive nature of halogens. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product.
化学反応の分析
Types of Reactions
1-Bromo-5-chlorocycloocta-1,5-diene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophiles.
Addition Reactions: The double bonds in the cyclooctadiene ring can participate in addition reactions with electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Addition Reactions: Electrophiles such as hydrogen halides (HCl, HBr) or halogens (Cl2, Br2) are used. The reactions are conducted under controlled temperatures to prevent side reactions.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Reactions: Products include azido or cyano derivatives of cyclooctadiene.
Addition Reactions: Products include dihalogenated cyclooctadiene derivatives.
Oxidation and Reduction Reactions: Products vary depending on the specific conditions but can include alcohols, ketones, or fully reduced hydrocarbons.
科学的研究の応用
1-Bromo-5-chlorocycloocta-1,5-diene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-Bromo-5-chlorocycloocta-1,5-diene involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The pathways involved include:
Electrophilic Addition: The double bonds in the cyclooctadiene ring react with nucleophiles, leading to the formation of new chemical bonds.
Substitution Reactions: The bromine and chlorine atoms can be replaced by other functional groups, altering the compound’s properties and reactivity.
類似化合物との比較
1-Bromo-5-chlorocycloocta-1,5-diene can be compared with other halogenated cyclooctadiene derivatives, such as:
1,5-Dibromocyclooctadiene: Similar in structure but contains two bromine atoms instead of one bromine and one chlorine.
1,5-Dichlorocyclooctadiene: Contains two chlorine atoms instead of one bromine and one chlorine.
1-Bromo-5-iodocycloocta-1,5-diene: Contains one bromine and one iodine atom, offering different reactivity due to the presence of iodine.
The uniqueness of this compound lies in its specific combination of bromine and chlorine, which imparts distinct chemical properties and reactivity compared to its analogs.
特性
CAS番号 |
918312-21-7 |
|---|---|
分子式 |
C8H10BrCl |
分子量 |
221.52 g/mol |
IUPAC名 |
1-bromo-5-chlorocycloocta-1,5-diene |
InChI |
InChI=1S/C8H10BrCl/c9-7-3-1-5-8(10)6-2-4-7/h3,6H,1-2,4-5H2 |
InChIキー |
RCOZHZJHMGJJFQ-UHFFFAOYSA-N |
正規SMILES |
C1CC(=CCCC(=C1)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-[[(2S)-5-amino-4-methylidene-2,3-dihydropyrrole-2-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B14191438.png)

![N-[(4-Chlorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14191450.png)


![6-Methyl-3-(prop-2-en-1-yl)-4-[(prop-2-en-1-yl)sulfanyl]-2H-pyran-2-one](/img/structure/B14191471.png)

![1-tert-Butyl-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14191482.png)
![5-Phenyl-3-[2-(piperidin-1-yl)ethyl]-6H-1,2,4-oxadiazine](/img/structure/B14191483.png)

![N-{3-[(10-Oxoanthracen-9(10H)-ylidene)methyl]phenyl}acetamide](/img/structure/B14191496.png)
![7-Bromo-7-[bromo(difluoro)methyl]-N-(4-methylphenyl)nonanamide](/img/structure/B14191498.png)
methanone](/img/structure/B14191499.png)
![4-[(2,4,6-Trinitroanilino)methyl]benzene-1,2-diol](/img/structure/B14191506.png)
